3-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes tert-butoxy and cyclopropoxy groups attached to a picolinamide core. It is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide involves several steps. One common method includes the reaction of tert-butyl alcohol with cyclopropylamine to form tert-butoxycyclopropane. This intermediate is then reacted with picolinic acid and methylamine under controlled conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
3-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and protein binding.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The tert-butoxy and cyclopropoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The picolinamide core is essential for the compound’s stability and overall reactivity .
Vergleich Mit ähnlichen Verbindungen
3-Tert-butoxy-5-cyclopropoxy-N-methylpicolinamide can be compared with similar compounds such as:
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpicolinamide: This compound has an additional methyl group, which can affect its reactivity and binding properties.
3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid: This compound has a methoxy group instead of a cyclopropoxy group, leading to different chemical and biological properties.
The unique combination of tert-butoxy and cyclopropoxy groups in this compound makes it distinct and valuable for various research applications.
Eigenschaften
Molekularformel |
C14H20N2O3 |
---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
5-cyclopropyloxy-N-methyl-3-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-11-7-10(18-9-5-6-9)8-16-12(11)13(17)15-4/h7-9H,5-6H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
IGKRRNMYAWIHNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.